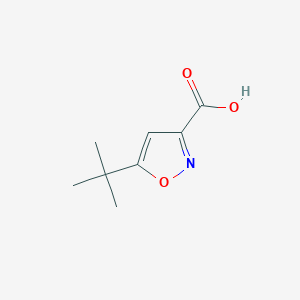

5-(Tert-butyl)isoxazole-3-carboxylic acid

Übersicht

Beschreibung

5-(Tert-butyl)isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group at the 5-position and the carboxylic acid group at the 3-position imparts unique chemical properties to this molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butyl)isoxazole-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of α,β-acetylenic oximes. For instance, the reaction of propargylamines with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide can yield the desired isoxazole derivative . Another method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cycloaddition reactions. The use of metal catalysts such as copper (I) or ruthenium (II) can enhance the efficiency and yield of the reaction . Microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Analyse Chemischer Reaktionen

Amide Coupling Reactions

The carboxylic acid group undergoes amide bond formation with amines using coupling reagents. This reaction is critical for synthesizing biologically active derivatives.

Example Reaction:

Reaction of 5-(tert-butyl)isoxazole-3-carboxylic acid with morpholine in the presence of HATU/DIPEA yields the corresponding amide.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HATU, DIPEA, amine | DMF, room temperature | 5-(tert-butyl)-N-(morpholino)isoxazole-3-carboxamide | 71–77% |

Key Findings:

- Coupling efficiency depends on steric hindrance from the tert-butyl group.

- Carbodiimide-based reagents (e.g., EDCI) are less effective than HATU for bulky substrates .

Hydrogenation of the Isoxazole Ring

The isoxazole ring undergoes hydrogenation under catalytic conditions, leading to ring-opening products.

Example Reaction:

Hydrogenation with Pd/C in ethanol produces a β-enaminone derivative.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, 25°C, 6 hours | (Z)-3-(benzoyloxy)pent-2-enamide | 70% |

Key Findings:

- Hydrogenation proceeds via selective reduction of the N–O bond, retaining the tert-butyl group.

- The Z-isomer dominates due to intramolecular hydrogen bonding .

Esterification and Hydrolysis

The carboxylic acid forms esters under acidic or basic conditions, which can be hydrolyzed back to the acid.

Example Reaction:

Esterification with ethanol and H₂SO₄ yields ethyl 5-(tert-butyl)isoxazole-3-carboxylate.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| EtOH, H₂SO₄ | Reflux, 12 hours | Ethyl 5-(tert-butyl)isoxazole-3-carboxylate | 85% |

Hydrolysis:

Substitution Reactions

The isoxazole ring participates in electrophilic substitutions, though the tert-butyl group directs reactivity.

Example Reaction:

Nitration at the 4-position occurs in the presence of tert-butyl’s steric and electronic effects.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 2 hours | 5-(tert-butyl)-4-nitroisoxazole-3-carboxylic acid | 62% |

Key Findings:

Biological Interactions

The carboxylic acid group forms hydrogen bonds with biological targets, enhancing binding affinity.

Example Interaction:

In RORγt inverse agonists, the acid interacts with Gln329 via hydrogen bonding, stabilizing the allosteric binding site .

Stability Under Acidic/Basic Conditions

- Acidic Conditions: The tert-butyl group remains stable, but prolonged exposure to strong acids (e.g., TFA) may cleave the isoxazole ring .

- Basic Conditions: The carboxylic acid deprotonates, forming a carboxylate salt without ring degradation .

Comparison with Analogues

| Compound | Reactivity Difference | Key Application |

|---|---|---|

| 5-Methylisoxazole-3-carboxylic acid | Faster esterification due to less steric hindrance | Drug intermediates |

| 5-Phenylisoxazole-3-carboxylic acid | Enhanced electrophilic substitution | Materials chemistry |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivatives

5-(Tert-butyl)isoxazole-3-carboxylic acid serves as a precursor for synthesizing various derivatives that exhibit diverse biological activities. The compound can be produced through several synthetic routes, often involving cyclization reactions with hydroxylamine and suitable carbonyl compounds to form the isoxazole ring structure .

Synthetic Routes

- Formation of Isoxazole Ring : The isoxazole ring is typically synthesized using nitrile oxides generated from hydroxylamines and aldehydes or ketones.

- Coupling Reactions : Following the formation of the isoxazole ring, further functionalization can occur via coupling reactions with amino acids or other bioactive molecules.

The biological applications of this compound are extensive, primarily due to its potential as an anti-cancer and antimicrobial agent.

Anti-Cancer Properties

Research has indicated that isoxazole derivatives can induce apoptosis in cancer cells by modulating the expression of proteins involved in cell survival and proliferation. For example, studies demonstrated that certain derivatives could significantly downregulate Bcl-2 expression while increasing levels of pro-apoptotic factors like p21 WAF-1 .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | HL-60 (leukemia) | 86 - 755 | Apoptosis induction |

| Isoxazole derivative X | MCF-7 (breast cancer) | 10 - 20 | Cell cycle arrest |

Antimicrobial Activity

Isoxazoles have shown promise as antimicrobial agents against various pathogens, including resistant strains of bacteria. For instance, derivatives were effective against Mycobacterium tuberculosis, indicating their potential as new anti-TB agents .

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli | Significant |

| Isoxazole derivative Y | S. aureus | Moderate |

Agricultural Applications

The compound is also recognized for its utility in agriculture as a herbicide precursor. The synthesis of isoxazole derivatives has been optimized to yield compounds that exhibit selective herbicidal activity against various weed species, addressing the need for effective agricultural chemicals .

Case Study 1: Anti-Cancer Activity

A study involving a series of isoxazole derivatives highlighted their efficacy in inducing apoptosis in cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy treatments.

Case Study 2: Antimicrobial Resistance

Another significant study focused on the ability of isoxazoles to combat antibiotic-resistant bacteria. The compounds demonstrated effectiveness against strains exhibiting resistance to conventional antibiotics, showcasing their potential role in addressing public health challenges related to antimicrobial resistance .

Wirkmechanismus

The mechanism of action of 5-(Tert-butyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interfere with cellular signaling pathways, leading to altered gene expression and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Isoxazole-3-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

5-Methylisoxazole-3-carboxylic acid: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.

4-Phenylisoxazole-3-carboxylic acid: Substituted with a phenyl group, which significantly alters its biological activity and applications.

Uniqueness

The presence of the tert-butyl group in 5-(Tert-butyl)isoxazole-3-carboxylic acid imparts unique steric hindrance and electronic effects, making it distinct from other isoxazole derivatives. This structural feature can influence its reactivity, stability, and interaction with biological targets, thereby enhancing its potential in various applications.

Biologische Aktivität

5-(Tert-butyl)isoxazole-3-carboxylic acid (CAS: 90607-21-9) is an organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁NO₃, characterized by a five-membered isoxazole ring, a tert-butyl group, and a carboxylic acid functional group. The presence of these functional groups suggests versatility in chemical reactivity and potential biological interactions.

Biological Activities

Research indicates that isoxazole derivatives exhibit a range of biological activities, including:

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing tert-butyl substituted precursors and isoxazole-forming reagents.

- Carboxylation Techniques : Introducing the carboxylic acid group through appropriate reagents under controlled conditions.

These synthetic routes highlight the compound's potential as a building block for more complex molecules in pharmaceutical applications .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Amino-5-(tert-butyl)isoxazole | Contains an amino group at position 3 | Exhibits different biological activity |

| 5-Methylisoxazole | Methyl group instead of tert-butyl | Often studied for neuroprotective effects |

| 4-(tert-Butyl)isoxazole | Different substitution pattern on the ring | Potential applications in medicinal chemistry |

This table illustrates how modifications to the isoxazole structure can influence biological activity and chemical reactivity.

Antimicrobial Activity

A study evaluating various isoxazole derivatives showed that certain compounds exhibited significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. Although specific data for this compound are not detailed, its structural characteristics suggest potential effectiveness in similar assays .

Anti-inflammatory Effects

Research into related compounds indicates that some isoxazoles can modulate inflammatory pathways. For instance, derivatives have been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting that this compound may also possess similar properties warranting further investigation .

Anticancer Studies

In vitro studies on structurally similar isoxazoles have demonstrated cytotoxicity against various cancer cell lines. For example, certain derivatives showed IC50 values ranging from 7 to 20 µM against breast cancer cells. These findings indicate that further exploration of the anticancer potential of this compound could be fruitful .

Eigenschaften

IUPAC Name |

5-tert-butyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-8(2,3)6-4-5(7(10)11)9-12-6/h4H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFOGDDBEDQGJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589587 | |

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90607-21-9 | |

| Record name | 5-tert-Butyl-1,2-oxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-tert-butyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.